2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride is a compound with significant biological and chemical importance. It is known for its role in various biochemical processes and is often studied for its potential applications in medicine and industry. The compound features an imidazole ring, which is a common structure in many biologically active molecules.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with various biological targets, leading to diverse therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a solvent like 1-propanol . The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield different amino derivatives.
Scientific Research Applications
2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride.
Imidazole: A simpler compound that forms the core structure of the target compound.
Histamine: A biologically active amine derived from histidine, involved in immune responses.
Uniqueness
This compound is unique due to its specific structure and the presence of both amino and imidazole functional groups. This combination allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industry .
Properties
IUPAC Name |
2-amino-3-imidazol-1-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)3-9-2-1-8-4-9;/h1-2,4-5H,3,7H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVHEWPMKDFKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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